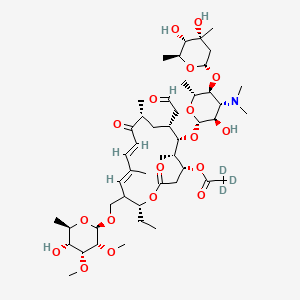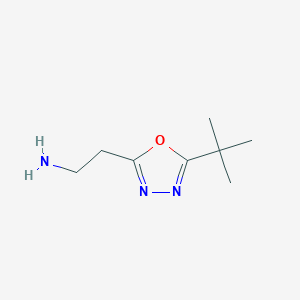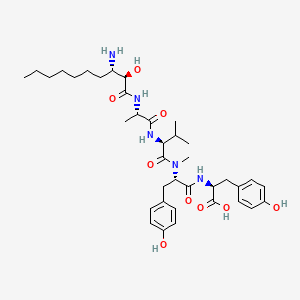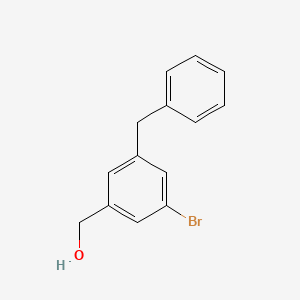
(3-Benzyl-5-bromophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Benzyl-5-bromophenyl)methanol: is an organic compound with the molecular formula C14H13BrO . It is characterized by a benzyl group attached to a brominated phenyl ring, which is further connected to a methanol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzyl-5-bromophenyl)methanol typically involves the bromination of a benzyl-substituted phenylmethanol. One common method is the electrophilic aromatic substitution reaction where a bromine source, such as bromine (Br2) or N-bromosuccinimide (NBS), is used in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
化学反应分析
Types of Reactions:
Oxidation: (3-Benzyl-5-bromophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (3-Benzyl-5-bromophenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the bromine.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water, NH3 in ethanol.
Major Products:
Oxidation: (3-Benzyl-5-bromophenyl)aldehyde or (3-Benzyl-5-bromophenyl)ketone.
Reduction: (3-Benzyl-5-bromophenyl)methane.
Substitution: (3-Hydroxy-5-bromophenyl)methanol or (3-Amino-5-bromophenyl)methanol.
科学研究应用
Chemistry: (3-Benzyl-5-bromophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenylmethanols on cellular processes. It may serve as a model compound for investigating the metabolism and toxicity of brominated organic compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its brominated phenyl ring can interact with biological targets, making it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用机制
The mechanism by which (3-Benzyl-5-bromophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the benzyl and methanol groups can engage in hydrophobic and hydrogen bonding interactions, respectively. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
(3-Benzyl-5-chlorophenyl)methanol: Similar structure with a chlorine atom instead of bromine.
(3-Benzyl-5-fluorophenyl)methanol: Similar structure with a fluorine atom instead of bromine.
(3-Benzyl-5-iodophenyl)methanol: Similar structure with an iodine atom instead of bromine.
Comparison: (3-Benzyl-5-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution and oxidation reactions.
属性
分子式 |
C14H13BrO |
|---|---|
分子量 |
277.16 g/mol |
IUPAC 名称 |
(3-benzyl-5-bromophenyl)methanol |
InChI |
InChI=1S/C14H13BrO/c15-14-8-12(7-13(9-14)10-16)6-11-4-2-1-3-5-11/h1-5,7-9,16H,6,10H2 |
InChI 键 |
MYIGXHLJEQAALN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

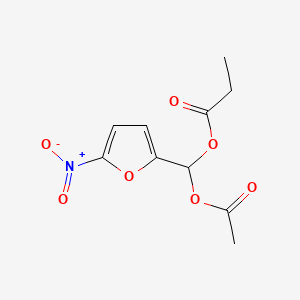
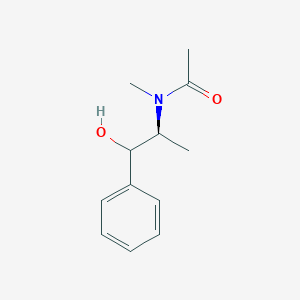
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
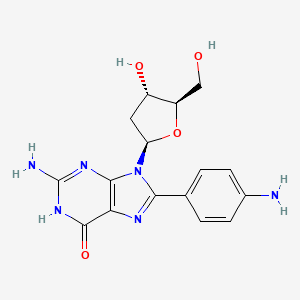
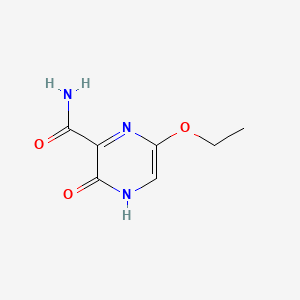
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)

![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
